Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a 4-amino-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a methyl ester-linked thioacetate side chain. This structural framework is shared with several pharmacologically active triazole-based compounds, which are often explored for their hepatoprotective, neuroprotective, and anti-stress properties. The compound’s ethoxyphenyl moiety may influence its lipophilicity and bioavailability compared to analogs with morpholine, pyridyl, or thiophene substituents. This article provides a detailed comparison of its structural, toxicological, and pharmacokinetic properties with similar triazole derivatives reported in recent studies.
Properties
Molecular Formula |
C15H20N4O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H20N4O3S/c1-4-21-12-7-5-11(6-8-12)14-17-18-15(19(14)16)23-9-13(20)22-10(2)3/h5-8,10H,4,9,16H2,1-3H3 |
InChI Key |
OFAPVXFKGSPZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using thioacetic acid to yield the triazole ring. The final step involves the esterification of the triazole-thiol with methylethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in their substituents at the triazole core and counterions (where applicable). Key structural variations and their implications are summarized below:
Toxicity Profile Comparison
Toxicity varies significantly with substituents and counterions:
Pharmacokinetic Comparison
Key pharmacokinetic parameters highlight differences in absorption and metabolism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
